Boc-11-aminoundecanoic acid

Catalog No.
S677058
CAS No.
10436-25-6
M.F
C16H31NO4
M. Wt
301.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-11-aminoundecanoic acid

CAS Number

10436-25-6

Product Name

Boc-11-aminoundecanoic acid

IUPAC Name

11-[(2-methylpropan-2-yl)oxycarbonylamino]undecanoic acid

Molecular Formula

C16H31NO4

Molecular Weight

301.42 g/mol

InChI

InChI=1S/C16H31NO4/c1-16(2,3)21-15(20)17-13-11-9-7-5-4-6-8-10-12-14(18)19/h4-13H2,1-3H3,(H,17,20)(H,18,19)

InChI Key

HPTPZJBSQUULAV-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCCCCCCCCCC(=O)O

Synonyms

10436-25-6;11-((tert-Butoxycarbonyl)amino)undecanoicacid;Boc-11-Aun-OH;11-[(tert-butoxycarbonyl)amino]undecanoicacid;AmbotzBAA1322;AC1N64RW;SCHEMBL826376;11-(Boc-amino)undecanoicacid;N-BOC-11-aminoundecanoicacid;00045_FLUKA;11-[(2-methylpropan-2-yl)oxycarbonylamino]undecanoicAcid;HPTPZJBSQUULAV-UHFFFAOYSA-N;MolPort-002-345-654;ACT07196;ZINC4899526;ANW-74060;AKOS016008635;AM82458;11-tert-Butoxycarbonylaminoundecanoicacid;AJ-52558;AK-87065;LP002856;11-tert-Butoxycarbonylamino-undecanoicacid;TC-162805;11-(tert-Butoxycarbonylamino)undecanoicacid

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCCCC(=O)O

Peptide Synthesis:

  • One of the primary applications of 11-((tert-Butoxycarbonyl)amino)undecanoic acid lies in peptide synthesis. It serves as a protected building block for incorporating an 11-carbon chain with an amine group into peptides. The tert-butoxycarbonyl (Boc) group acts as a protecting group for the amine functionality, allowing for selective manipulation and coupling reactions during peptide chain assembly. [Source: Boc Protection in Peptide Synthesis, ]
  • The ability to remove the Boc protecting group under mild acidic conditions allows for the controlled deprotection of the amine group at the desired stage of peptide synthesis, enabling the formation of the final peptide structure. [Source: Solid-Phase Peptide Synthesis, ]

Synthesis of Complex Molecules:

  • Beyond peptide synthesis, 11-((tert-Butoxycarbonyl)amino)undecanoic acid finds application in the synthesis of various complex molecules with specific functionalities. The presence of the amine group and the long aliphatic chain allows for its incorporation into various organic molecules, tailoring their properties and functionalities for specific research purposes. [Source: Design and Synthesis of New Molecules, ]

Chemical Labeling and Conjugation:

  • The reactive amine group in 11-((tert-Butoxycarbonyl)amino)undecanoic acid can be further modified to introduce various functional groups or labels. This allows researchers to attach the molecule to other biomolecules or materials for diverse applications, such as:
    • Drug delivery systems: Conjugating the molecule with drugs enables targeted delivery to specific cells or tissues. [Source: Drug Delivery Systems, ]
    • Biomolecular imaging: Attaching fluorescent or other imaging probes to the molecule facilitates the visualization and tracking of biomolecules within cells or organisms. [Source: Biomolecular Imaging, ]

Material Science Applications:

  • Emerging research explores the potential of 11-((tert-Butoxycarbonyl)amino)undecanoic acid in material science applications. Its long aliphatic chain and functional groups can contribute to the design of novel materials with specific properties, such as self-assembly, surface modification, and controlled release capabilities. [Source: Functional Materials from Bio-inspired Design, ]

Boc-11-aminoundecanoic acid is a chemical compound characterized by a long alkane chain with a terminal carboxylic acid group and an amino group that is protected by a tert-butoxycarbonyl (Boc) group. Its molecular formula is C16H31NO4, and it has a molecular weight of approximately 301.42 g/mol. The compound appears as a white to nearly white powder and has a melting point of 67-68 °C. It is soluble in methanol and has a predicted boiling point of 441.9 °C .

The Boc group serves as a protective group for the amino functionality, allowing for selective reactions without interference from the amine. This compound is particularly useful in the field of medicinal chemistry, especially in the synthesis of proteolysis-targeting chimeras (PROTACs), where it acts as a linker between different molecular entities .

  • Skin and Eye Irritation: Boc-11-aminoundecanoic acid may cause skin and eye irritation upon contact.
  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.
  • Safe Handling: Standard laboratory safety practices should be followed when handling this compound, including wearing gloves, eye protection, and working in a well-ventilated fume hood.

  • Formation of Amide Bonds: The terminal carboxylic acid can react with primary amines in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-Hydroxy-7-azabenzotriazole) to form stable amide bonds .
  • Deprotection: The Boc group can be removed under mild acidic conditions, yielding free 11-aminoundecanoic acid, which can then participate in further

While specific biological activities of Boc-11-aminoundecanoic acid are not extensively documented, its derivative, 11-aminoundecanoic acid, is known to function as a monomer for polyamide-11, which has applications in biocompatible materials and fibers. The ability to form amide bonds makes Boc-11-aminoundecanoic acid valuable in drug design and development, particularly in creating targeted therapies through PROTAC technology .

Boc-11-aminoundecanoic acid can be synthesized through various methods:

  • From 11-Aminoundecanoic Acid: The Boc-protected version can be obtained by reacting 11-aminoundecanoic acid with tert-butoxycarbonyl anhydride or similar reagents under basic conditions .
  • Green Chemistry Approach: A novel method involves synthesizing 11-aminoundecanoic acid from oleic acid or its esters via reductive ozonolysis followed by hydrogenation. This method emphasizes environmentally friendly practices by utilizing natural sources such as olive oil .
  • Direct Synthesis: Another synthetic route includes the use of various coupling reagents to facilitate the formation of the Boc-protected amino acid from simpler precursors .

Boc-11-aminoundecanoic acid is primarily utilized in:

  • PROTAC Development: As a linker in the synthesis of PROTACs, it plays a crucial role in drug discovery and development aimed at targeted protein degradation .
  • Polyamide Production: It serves as a monomer for producing polyamide materials, which are used in various applications ranging from textiles to biomedical devices .

Interaction studies involving Boc-11-aminoundecanoic acid focus on its role within PROTACs and other conjugates. These studies typically assess how well the compound facilitates interactions between target proteins and E3 ligases, ultimately leading to targeted degradation of specific proteins within cells. Such studies are vital for understanding the efficacy and specificity of drugs developed using this compound .

Several compounds share structural similarities with Boc-11-aminoundecanoic acid, notably:

Compound NameStructure CharacteristicsUnique Features
11-Aminoundecanoic AcidSimilar chain length without Boc protectionDirectly used as a polyamide monomer
Undecanedioic AcidDicarboxylic acid with no amino groupUsed in polymer synthesis
N-Boc-LysineAmino acid with a Boc groupCommonly used in peptide synthesis

Boc-11-aminoundecanoic acid's uniqueness lies in its combination of both an alkane chain and an amino functionality protected by the Boc group, which facilitates its specific applications in medicinal chemistry and materials science while differentiating it from other similar compounds .

XLogP3

4.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

11-[(tert-Butoxycarbonyl)amino]undecanoic acid

Dates

Modify: 2023-08-15

Explore Compound Types